molecular formula C8H6BrF B2544792 1-Bromo-3-(1-fluoroethenyl)benzene CAS No. 2247105-48-0

1-Bromo-3-(1-fluoroethenyl)benzene

Cat. No.: B2544792
CAS No.: 2247105-48-0
M. Wt: 201.038
InChI Key: YGYSOJIETWTVQJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-fluoroethenyl)benzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where a bromine atom and a fluoroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1-fluoroethenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1-fluoroethenyl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-fluoroethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Addition Reactions: The fluoroethenyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are used under controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition: Products include compounds with additional substituents on the fluoroethenyl group.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(1-fluoroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-fluoroethenyl)benzene involves its interaction with various molecular targets. The bromine atom and fluoroethenyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluorobenzene: Similar structure but lacks the ethenyl group.

    1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoroethenyl group.

    1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a fluoroethenyl group.

Uniqueness

1-Bromo-3-(1-fluoroethenyl)benzene is unique due to the presence of both a bromine atom and a fluoroethenyl group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-3-(1-fluoroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYSOJIETWTVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-48-0
Record name 1-bromo-3-(1-fluoroethenyl)benzene
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